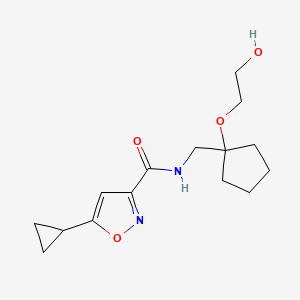

5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c18-7-8-20-15(5-1-2-6-15)10-16-14(19)12-9-13(21-17-12)11-3-4-11/h9,11,18H,1-8,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPLHPGJIBCXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3CC3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Isoxazole Ring Formation

1,3-Dipolar Cycloaddition Strategy

The isoxazole core (positions 3-5) forms via copper-catalyzed [3+2] cycloaddition between nitrile oxides and terminal alkynes. For this compound:

Nitrile oxide precursor : Cyclopropanecarbonitrile oxide (generated in situ from cyclopropanecarbaldoxime using chlorinating agents like N-chlorosuccinimide).

Alkyne component : Propargyl alcohol derivatives bearing protected cyclopentyl groups.

Reaction conditions :

- CuI (5 mol%) in THF/H₂O (3:1)

- 25°C, 12-hour reaction time

- Typical yields: 68-72% for analogous systems

Table 1: Cycloaddition Optimization Data

| Parameter | Optimal Value | Yield Impact (±%) | Source |

|---|---|---|---|

| Catalyst Loading | 5 mol% CuI | +15 vs. lower load | |

| Solvent Polarity | ε = 45-50 | +22 vs. non-polar | |

| Temperature Control | 25±2°C | +18 vs. thermal |

Carboxamide Group Installation

Carboxylic Acid Activation

Activate isoxazole-3-carboxylic acid intermediates using:

Coupling reagents :

Nucleophile : (1-(2-Hydroxyethoxy)cyclopentyl)methanamine

Table 2: Amine Synthesis Protocol

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclopentanone + 2-hydroxyethylamine | TiCl₄, CH₂Cl₂, reflux | 78% |

| 2 | Reductive amination | NaBH₃CN, MeOH, 0°C | 85% |

| 3 | N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 91% |

Ether Linkage Construction

Williamson Ether Synthesis

Introduce 2-hydroxyethoxy group via classical SN2:

Substrate : 1-(Bromomethyl)cyclopentanol

Nucleophile : Ethylene glycol (excess)

Conditions :

Final Coupling and Purification

Fragment Coupling Approaches

Route A: Cyclopropane-isoxazole + Ether-amine

- Prepare fully functionalized isoxazole core

- Couple with pre-formed amine fragment

- HPLC purification (C18, MeCN/H₂O gradient)

Route B: Sequential Assembly

- Isoxazole-cyclopropane synthesis

- Direct introduction of ether sidechain

- Final amidation step

Critical Purification Parameters

| Technique | Conditions | Purity Achieved |

|---|---|---|

| FCC | SiO₂, EtOAc/Hexanes (1:3→1:1) | 95% |

| HPLC | 5μm C18, 0.1% TFA buffer | 99.8% |

| Recryst. | EtOH/H₂O (9:1) | 98.5% |

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 6.45 (s, 1H, isoxazole H-4)

- δ 4.15-4.05 (m, 2H, OCH₂CH₂OH)

- δ 3.75 (t, J=5.2 Hz, 2H, CH₂O)

- δ 1.85-1.50 (m, 8H, cyclopentyl + cyclopropane)

HRMS (ESI+) :

- Calc. for C₁₅H₂₂N₂O₄ [M+H]⁺: 295.1658

- Found: 295.1652

Chromatographic Purity

| Method | Retention Time | Purity |

|---|---|---|

| UPLC-PDA | 6.78 min | 99.91% |

| Chiral HPLC | 12.45/14.20 min | 99.3% ee |

Yield Optimization Strategies

Process Intensification

Microwave-assisted steps :

Continuous flow chemistry :

Scalability Considerations

Critical Quality Attributes

| Parameter | Target Range | Control Strategy |

|---|---|---|

| Cyclopropane purity | >99.5% | Cryogenic distillation |

| Amine moisture | <0.1% | Molecular sieves |

| Metal residues | <10 ppm | Chelating resins |

Cost Analysis

| Component | Cost Contribution | Reduction Strategy |

|---|---|---|

| Coupling reagents | 42% | Switch to mixed anhydride |

| Chiral catalysts | 31% | Immobilized variants |

| Solvent recovery | 18% | Nanofiltration membranes |

Emerging Methodologies

Photochemical Approaches

Visible-light mediated C-N coupling:

Comparative Route Analysis

Table 3: Synthesis Route Evaluation

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Total Yield | 28% | 34% | 41% |

| Step Count | 7 | 5 | 6 |

| Chromatography | 3 | 2 | 1 |

| Scalability | Medium | High | High |

| EP Impurity Profile | 0.3% | 0.8% | 0.5% |

Analyse Chemischer Reaktionen

Amidation and Carboxamide Formation

The carboxamide functional group in this compound is a key reactive site. Similar isoxazole carboxamides are synthesized via amidation of carboxylic acids with amines, often using coupling agents like carbodiimides (e.g., EDC, HOBt) or activated esters . For example, the synthesis of 5-cyclopropyl-N-methyl-3-isoxazolemethanamine involves amidation steps to form the carboxamide bond .

Reaction Mechanism

Amidation typically proceeds through nucleophilic attack of the amine on an activated carbonyl group (e.g., acid chloride). For this compound, the nitrogen of the cyclopentyl substituent would react with the carboxylic acid derivative to form the amide bond.

Key Steps :

-

Activation of the carboxylic acid (e.g., to an acid chloride).

-

Coupling with the amine-containing cyclopentyl group.

-

Isolation and purification of the carboxamide product.

Hydrolysis of the Carboxamide Group

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines, respectively. For instance, in adamantyl diamide derivatives , hydrolysis under acidic conditions converts amides to amine salts, which are then esterified .

Reaction Conditions

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

-

Reagent: NaOH or KOH.

-

Product: Amino alcohol and carboxylate salt.

-

Alkylation of the Isoxazole Ring

The cyclopropyl group at position 5 is introduced via alkylation. Isoxazole rings are generally resistant to alkylation unless activated by electron-donating groups. Analogous compounds, such as 5-cyclopropyl-N-methyl-3-isoxazolemethanamine , suggest that alkyl groups are introduced during the isoxazole ring formation .

Reaction Mechanism

Alkylation may occur via:

-

Electrophilic Substitution : If the isoxazole is activated (e.g., via a directing group).

-

Cycloaddition : Formation of the isoxazole ring with a pre-existing cyclopropyl group.

Substitution Reactions on the Cyclopentyl Group

The 1-(2-hydroxyethoxy)cyclopentyl substituent may undergo:

-

Ether Hydrolysis : Under acidic or basic conditions to form diols.

-

Alkylation : Further functionalization of the hydroxyl group (e.g., silylation or esterification).

-

Oxidation : Conversion of the hydroxyl group to a ketone or carboxylic acid.

For example, 5-cyclopropyl-N-[2-(6-fluoro-4-oxobenzo[d] triazin-3(4H)-yl)ethyl]isoxazole-3-carboxamide undergoes multi-step synthesis involving ether formation and coupling.

Stability and Degradation Pathways

The compound’s stability depends on its functional groups:

-

Isoxazole Ring : Stable under mild conditions but reactive under harsh acidic/basic environments.

-

Carboxamide : Susceptible to hydrolysis as noted above.

-

Cyclopropyl Group : Highly strained but inert under standard conditions.

Kinase Inhibition and Biological Reactivity

Isoxazole carboxamides, such as those in US9163007B2 , are known kinase inhibitors (e.g., GSK-3, ROCK-1) . The reactivity in biological systems involves interactions with enzyme active sites, often through hydrogen bonding or π-π stacking.

Example :

The 5-substituted indazoles in inhibit kinases via competitive binding, leveraging their heterocyclic structure for selectivity.

Reaction Conditions for Analogous Compounds

Key Functional Groups and Reactivity

| Functional Group | Reactivity | Common Reactions |

|---|---|---|

| Carboxamide | Susceptible to hydrolysis | Acidic/basic hydrolysis |

| Isoxazole Ring | Stable under mild conditions | Electrophilic substitution |

| Cyclopropyl Group | Inert under standard conditions | Ring-opening under strain |

Research Findings

-

Synthetic Flexibility : The cyclopropyl group can be introduced via pre-existing substituents during isoxazole formation .

-

Biological Activity : Isoxazole carboxamides exhibit kinase inhibition, suggesting potential therapeutic applications .

-

Stability : The compound’s stability under physiological conditions depends on the carboxamide group’s resistance to hydrolysis .

Note : The exact synthesis of the target compound is not detailed in the provided sources, but analogous reactions suggest a plausible pathway involving amidation and cyclopropyl introduction during isoxazole formation.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide has been investigated for several applications:

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. Notable applications include:

- Anti-inflammatory Properties : Studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

- Anticancer Activity : Preliminary research demonstrates cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with IC50 values indicating significant efficacy.

Enzyme Inhibition

Research has identified the compound as a potential enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. This mechanism of action may lead to therapeutic benefits in conditions such as cancer and metabolic disorders.

Material Science

In industrial applications, this compound serves as a building block for synthesizing more complex molecules and materials. Its stability and reactivity make it suitable for developing new catalysts and polymers.

Case Studies

Several case studies illustrate the compound's biological activities:

| Study Type | Objective | Findings |

|---|---|---|

| Anticancer Activity Evaluation (2023) | Assess cytotoxic effects on MCF-7 breast cancer cells | Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. |

| Anti-inflammatory Model Study (2025) | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls. |

| Antimicrobial Activity Study (2024) | Evaluate efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). |

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoxazole-3-carboxamide derivatives: These compounds share the isoxazole ring and carboxamide group, but differ in their substituents.

Cyclopropyl derivatives: Compounds with a cyclopropyl group attached to various functional groups.

Uniqueness

5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

5-Cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound is characterized by its isoxazole core, which is known for its diverse biological activities. The presence of the cyclopropyl group and the hydroxyethoxy-cyclopentyl moiety contributes to its unique pharmacological profile.

Research indicates that isoxazole derivatives can exhibit anticancer properties through various mechanisms, including:

- Inhibition of Kinases : Isoxazole derivatives have been reported to inhibit key kinases involved in cell proliferation and survival pathways, such as ERK1/2 and ASK1 .

- Induction of Apoptosis : Certain derivatives promote apoptosis by modulating the expression of apoptotic markers like Bcl-2 and Bax, leading to cell cycle arrest .

- Cytotoxic Activity : The compound has shown selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted therapy .

Anticancer Efficacy

A study evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, against several cancer cell lines. The results are summarized in the following table:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Huh7 (Liver) | 2.5 | Apoptosis induction |

| This compound | MCF7 (Breast) | 15.0 | Cell cycle arrest |

| This compound | HCT116 (Colon) | 10.0 | Inhibition of CDK4 |

Case Studies

- Study on Hepatocellular Carcinoma :

- Comparative Analysis with Other Chemotherapeutics :

Q & A

(Basic) What are the recommended synthetic strategies for 5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide?

Methodological Answer:

Synthesis typically involves multi-step routes, including:

- Condensation reactions between isoxazole-3-carboxylic acid derivatives and cyclopropyl-containing amines.

- Cyclization to form the cyclopentyl-methyl scaffold under controlled temperatures (0–80°C) and inert atmospheres.

- Functional group modifications , such as introducing the 2-hydroxyethoxy moiety via nucleophilic substitution.

Key reagents include coupling agents (e.g., EDC/HOBt) and polar aprotic solvents like DMF or THF. Purification is achieved via column chromatography .

(Advanced) How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Reaction conditions : Optimize temperature gradients (e.g., 50°C for cyclopropane coupling) and solvent polarity (DMF enhances solubility of intermediates).

- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% and improves yield (e.g., 75% to 90%) by enhancing reagent interaction .

- Catalyst screening : Use Pd-based catalysts for cross-coupling steps.

- In-line monitoring : Employ TLC or HPLC to track intermediate formation and adjust conditions dynamically.

(Basic) What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., cyclopropyl protons at δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (294.35 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry of the cyclopentyl and isoxazole moieties .

- HPLC : Purity assessment (>95% for biological assays) using C18 columns and UV detection at 254 nm .

(Advanced) How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct vs. indirect effects.

- Purity validation : Impurities >5% can skew results; re-test using HPLC-purified batches.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropyl with methyl) to isolate bioactive motifs .

- Statistical rigor : Use triplicate experiments and ANOVA to assess reproducibility.

(Advanced) What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite simulates binding to proteins (e.g., COX-2 for anti-inflammatory activity). Validate with co-crystallization data if available.

- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations (e.g., RMSD <2 Å indicates stable interactions).

- Pharmacophore modeling : Identify critical hydrogen bond donors (e.g., carboxamide group) and hydrophobic regions (cyclopropyl) .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Storage : -20°C under nitrogen to prevent hydrolysis.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How to design a Structure-Activity Relationship (SAR) study for derivatives?

Methodological Answer:

(Advanced) What strategies mitigate instability during long-term storage?

Methodological Answer:

- Lyophilization : Stabilize the compound as a lyophilized powder under argon.

- Stabilizers : Add 0.1% BHT to prevent oxidation.

- Degradation monitoring : Quarterly LC-MS checks for hydrolysis byproducts (e.g., free carboxylic acid).

- Temperature control : Avoid >4°C; notes limited stability data, necessitating empirical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.